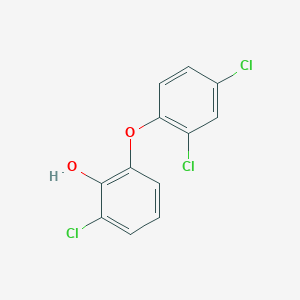
2-Chloro-6-(2,4-dichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a chlorinated aromatic compound widely used for its antimicrobial properties. It is commonly found in various consumer products, including soaps, toothpaste, and disinfectants. Triclosan is known for its ability to inhibit the growth of bacteria and fungi, making it a valuable ingredient in personal care and household products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 2-chlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of triclosan involves a similar synthetic route but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically subjected to distillation and chromatography to remove impurities and obtain high-purity triclosan .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Triclosan can be oxidized to form chlorinated dioxins, which are of environmental concern.
Reduction: Reduction reactions can convert triclosan to less chlorinated phenols.
Substitution: Triclosan can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated dioxins and other by-products.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2,4-dichlorophenoxy)phenol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chlorinated phenols and their environmental impact.
Biology: Investigated for its effects on microbial communities and antibiotic resistance.
Medicine: Studied for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of antimicrobial products, including textiles and plastics.
Mecanismo De Acción
The antimicrobial action of 2-Chloro-6-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is essential for fatty acid synthesis in bacteria. By binding to the active site of ENR, triclosan disrupts the bacterial cell membrane, leading to cell death . This mechanism is effective against a broad spectrum of bacteria and fungi .
Comparación Con Compuestos Similares
2-Chloro-6-(2,4-dichlorophenoxy)phenol is often compared with other antimicrobial agents, such as:
Triclocarban: Similar in use and mechanism but structurally different.
Chlorhexidine: Another widely used antimicrobial with a different mode of action.
Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity.
Uniqueness
Triclosan’s unique combination of broad-spectrum antimicrobial activity and stability in various formulations makes it a preferred choice in many consumer products .
Propiedades
Número CAS |
691883-23-5 |
|---|---|
Fórmula molecular |
C12H7Cl3O2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2-chloro-6-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6,16H |
Clave InChI |
CYTRYZRMQHRCCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



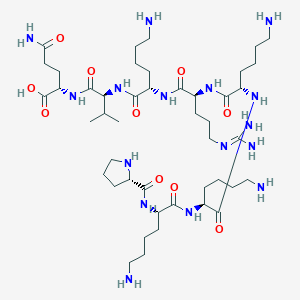
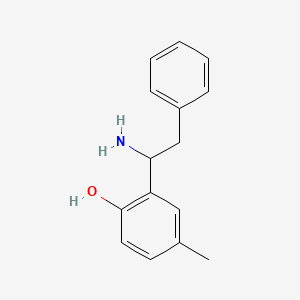
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
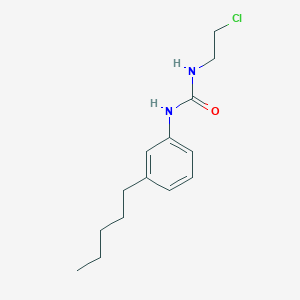
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)

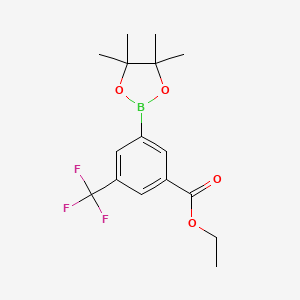
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

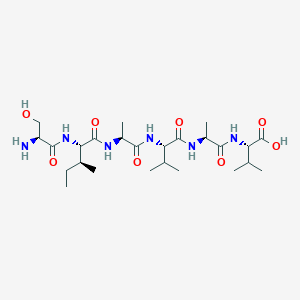
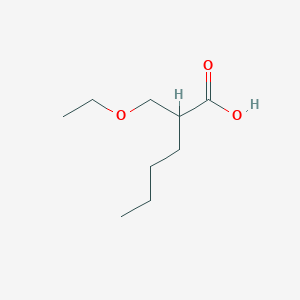
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
